N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity . The benzothiazole and chromene ring systems are almost coplanar .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity . It was found that some of the compounds might exert quite a different cytotoxicity profile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined by spectroscopic analyses and agarose-gel electrophoresis assays .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research on derivatives of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide has demonstrated significant antimicrobial and antifungal properties. For instance, a study by Idrees et al. (2019) synthesized novel derivatives that showed in-vitro antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. Similarly, Bikobo et al. (2017) developed N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with notable antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs in certain cases (Idrees, Kola, & Siddiqui, 2019); (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Synthesis and Characterization for Medical Applications
Several studies have focused on synthesizing and characterizing derivatives of this compound for potential medical applications. For instance, Yar and Ansari (2009) synthesized biphenyl benzothiazole-2-carboxamide derivatives and evaluated their diuretic activity in vivo, identifying promising candidates for further exploration (Yar & Ansari, 2009). Additionally, a study by Wang et al. (2008) employed copper-catalyzed intramolecular cyclization processes to synthesize various N-benzothiazol-2-yl-amides, demonstrating the potential for creating a diverse range of biologically active compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
Cancer Research and Antitumor Activity
The compound and its derivatives have also shown potential in cancer research. Ostapiuk, Frolov, and Matiychuk (2017) synthesized new derivatives and investigated their antitumor activity, finding that some compounds exhibited a significant ability to inhibit the growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Other Therapeutic Applications
Research by Allan et al. (2009) explored derivatives targeting co-activator associated arginine methyltransferase 1 (CARM1), indicating the versatility of these compounds in drug development for various therapeutic applications (Allan, Manku, Therrien, Nguyen, Styhler, Robert, Goulet, Petschner, Rahil, Macleod, Déziel, Besterman, Nguyen, & Wahhab, 2009).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It has been observed that compounds with a benzothiazole nucleus can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds similar to n-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide .
Result of Action
It has been observed that similar compounds exhibited promising activity against staphylococcus aureus, suggesting that they may have bactericidal effects .
Safety and Hazards
Future Directions
Benzothiazole derivatives have been synthesized as topoisomerase I inhibitors . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Future research could focus on exploiting new benzothiazole derivatives for biological and photochemical materials .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S2/c23-18(16-11-12-5-1-3-7-15(12)24-16)22-19-13(9-10-25-19)20-21-14-6-2-4-8-17(14)26-20/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCKIJWCNZQXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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